[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chloroacetyl group, and a benzyl ester moiety. Its multifaceted nature makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with chloroacetyl chloride under basic conditions to form the chloroacetyl derivative. This intermediate is then reacted with ethyl carbamate and benzyl alcohol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The chloroacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines or thiols
Scientific Research Applications
Chemistry
In organic chemistry, [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The piperidine ring and benzyl ester moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Bromo-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- [1-(2-Iodo-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- [1-(2-Fluoro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Uniqueness
Compared to its analogs, [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is unique due to the presence of the chloro group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where selective reactivity is desired.
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIMCATPDQPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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